molecular formula C27H30F3N9O B605962 BAY-985 CAS No. 2409479-29-2

BAY-985

Katalognummer B605962
CAS-Nummer: 2409479-29-2
Molekulargewicht: 553.5942
InChI-Schlüssel: HZRJHVDNTDBTOZ-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BAY-985 is a highly potent, orally active, and selective ATP-competitive dual inhibitor of TBK1 and IKKε . It has IC50 values of 2/30 and 2 nM for TBK1 (low/high ATP) and IKKε, respectively . It has shown antitumor efficacy .


Physical And Chemical Properties Analysis

BAY-985 has a molecular weight of 553.58 . Unfortunately, the search results do not provide more detailed physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

  • BAY-985 has been identified as a potent and highly selective TBK1/IKKε inhibitor, showing efficacy in inhibiting the cellular phosphorylation of interferon regulatory factor 3 (IRF3) (Lefranc et al., 2019).
  • It has displayed antiproliferative efficacy in the melanoma cell line SK-MEL-2. However, it showed only weak to moderate antitumor activity in the SK-MEL-2 human melanoma xenograft model (Lefranc et al., 2020).

Safety And Hazards

BAY-985 is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Eigenschaften

IUPAC Name

1-[4-[(1R)-1-[2-[[6-[6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]ethyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F3N9O/c1-17(38-8-10-39(11-9-38)25(40)15-27(28,29)30)18-6-7-31-23(13-18)36-26-34-20-5-4-19(12-22(20)35-26)21-14-24(37(2)3)33-16-32-21/h4-7,12-14,16-17H,8-11,15H2,1-3H3,(H2,31,34,35,36)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRJHVDNTDBTOZ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F3N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-(1-(2-((6-(6-(Dimethylamino)pyrimidin-4-yl)-1H-benzo[d]imidazol-2-yl)amino)pyridin-4-yl)ethyl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one

Citations

For This Compound
81
Citations
J Lefranc, VK Schulze, RC Hillig, H Briem… - Journal of Medicinal …, 2019 - ACS Publications
… have developed BAY-985, a highly potent and selective TBK1 inhibitor. BAY-985 has been … (28) and we anticipate that BAY-985 will broaden the understanding of the biology of TBK1. …
Number of citations: 27 pubs.acs.org
D Trauner, NA Vepřek - Synfacts, 2020 - thieme-connect.com
… The authors describe the development of a highly selective TBK1/IKKε inhibitor, BAY-985, which was well tolerated in the SK-MEL-2 human melanoma xenograft model but showed only …
Number of citations: 0 www.thieme-connect.com
T Uchida, Y Akasaki, T Sueishi… - Arthritis & …, 2023 - Wiley Online Library
… We next examined the effects of BAY-985 on cartilage degradation in the OA mouse model. BAY-985 solution or saline as vehicle control was injected into the knee joint space of mice …
L Wortmann, N Bräuer, SJ Holton… - Journal of Medicinal …, 2021 - ACS Publications
PIP4K2A is an insufficiently studied type II lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P 2 ). …
Number of citations: 11 pubs.acs.org
T Uchida, Y Akasaki, T Sueishi, I Kurakazu… - Arthritis & …, 2022 - europepmc.org
… in human OA chondrocytes using siRNA or BAY-985. Conversely, IKKε overexpression significantly … In vivo, intra-articular injection of BAY-985 in mice attenuated OA-related cartilage …
Number of citations: 1 europepmc.org
DW Thomson, G Bergamini - Expert Opinion on Therapeutic …, 2021 - Taylor & Francis
… 25 (BAY-985) as Bayer has made this compound available to researchers through the Structural Genomics Consortium (SGC) and a full characterization of BAY-985 has been published…
Number of citations: 6 www.tandfonline.com
Y Liu, H Shan, Y Zong, Y Lin, W **a… - … Journal of Biological …, 2021 - ncbi.nlm.nih.gov
… Finally, we found an IKKα/β inhibitor, BAY-985, could inhibit the phosphorylation of IKKe, suggesting that BAY-985 might act as the kinase of IKKe (Fig. ​2d). These data demonstrated …
Number of citations: 5 www.ncbi.nlm.nih.gov
J McHugh - Nature Reviews Rheumatology, 2023 - nature.com
… BAY-985 protected against OA-related cartilage degradation and hyperalgesia. The BAY-985-… Hence, targeting IKKε (such as with BAY-985) is a potential therapeutic avenue to explore …
Number of citations: 3 www.nature.com
C Tredup, B Ndreshkjana, NS Schneider… - ACS Chemical …, 2023 - ACS Publications
… Off-target profiling of the IKBKE/TBK1 probe BAY-985 and IRAK4 probe GNE-2256 showed … BAY-985 and negative control BAY-440. DiscoverX selectivity assessment for BAY-985 (B) …
Number of citations: 4 pubs.acs.org
Y Liang, Y Liang, Q Wang, Q Li, Y Huang, R Li, X Pan… - 2023 - researchsquare.com
… Furthermore, we pretreat BMDM with BAY-985, an inhibitor of IRF3, and found that BAY-985 … blocked by Bay-985 treatment in Mtb infected BMDM at 48 hrs (Fig. 3D). Bay-985 treatment …
Number of citations: 0 www.researchsquare.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.